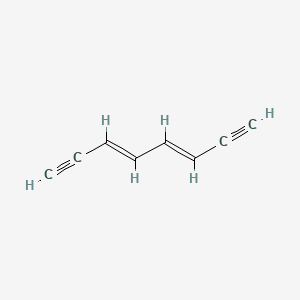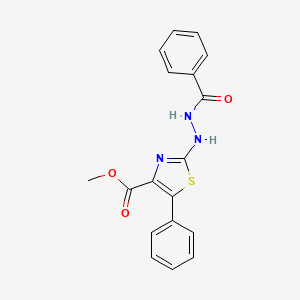
Cyclotetrasiloxane, pentamethyltriphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetrasiloxane, pentamethyltriphenyl- is a cyclic organosilicon compound characterized by its unique structure, which includes a silicon-oxygen ring with methyl and phenyl groups attached. This compound is part of the broader class of cyclotetrasiloxanes, which are known for their stability and versatility in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclotetrasiloxane, pentamethyltriphenyl- can be synthesized through hydrosilylation reactions. One common method involves the reaction of 1,3,5,7-tetramethylcyclotetrasiloxane with vinyl-substituted aromatic compounds in the presence of a platinum catalyst, such as Karstedt’s catalyst . The reaction typically occurs at elevated temperatures (around 90°C) and requires careful control of the reaction conditions to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of cyclotetrasiloxane, pentamethyltriphenyl- often involves large-scale hydrosilylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetrasiloxane, pentamethyltriphenyl- undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Formation of silanols and siloxanes through the reaction with oxidizing agents.
Substitution: Replacement of methyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts (e.g., Karstedt’s catalyst), temperatures around 90°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Various organic reagents depending on the desired functional group.
Major Products
The major products formed from these reactions include modified cyclotetrasiloxanes with different functional groups, which can be tailored for specific applications .
Aplicaciones Científicas De Investigación
Cyclotetrasiloxane, pentamethyltriphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of cyclotetrasiloxane, pentamethyltriphenyl- involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The compound interacts with various molecular targets through hydrosilylation and other reactions, enabling the formation of complex structures and materials .
Comparación Con Compuestos Similares
Similar Compounds
Cyclotetrasiloxane, tetramethyl-: Similar structure but lacks the phenyl groups, resulting in different chemical properties.
Cyclopentasiloxane: Contains five silicon atoms in the ring, offering different reactivity and applications.
Cyclohexasiloxane: Contains six silicon atoms, used in different industrial applications.
Uniqueness
Cyclotetrasiloxane, pentamethyltriphenyl- is unique due to its combination of methyl and phenyl groups, which provide a balance of hydrophobic and aromatic characteristics. This makes it particularly useful in applications requiring both stability and reactivity .
Propiedades
Número CAS |
10448-10-9 |
|---|---|
Fórmula molecular |
C23H30O4Si4 |
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
2,2,4,6,8-pentamethyl-4,6,8-triphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C23H30O4Si4/c1-28(2)24-29(3,21-15-9-6-10-16-21)26-31(5,23-19-13-8-14-20-23)27-30(4,25-28)22-17-11-7-12-18-22/h6-20H,1-5H3 |
Clave InChI |
YUXFWUGNPZLEJN-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


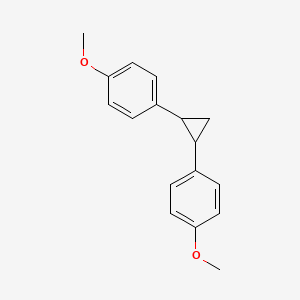
![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
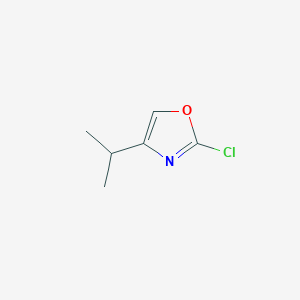
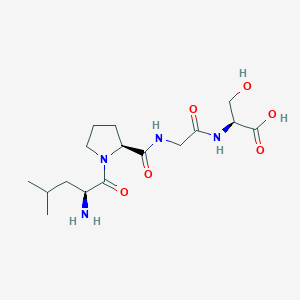
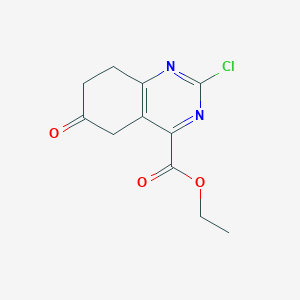
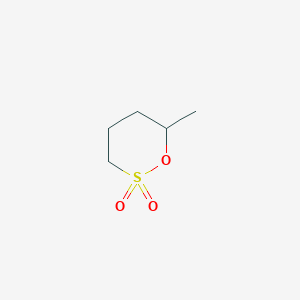
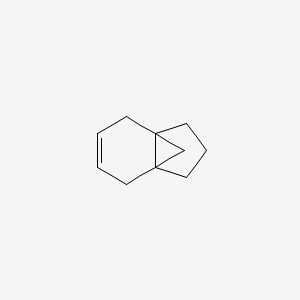
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
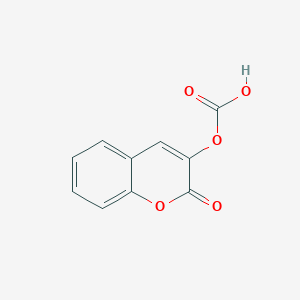
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)
